Enzyme Kinetic Differentiation: Aminocaproic Acid Linear Trimer Exhibits Distinct Km and kcat Versus Linear Dimer for 6-Aminohexanoate-Oligomer Hydrolase
In a purified 6-aminohexanoate-oligomer hydrolase assay from Flavobacterium sp. KI72, the linear trimer (CAS 5776-78-3) exhibited a Michaelis-Menten constant (Km) of 6.2 mM and a turnover number (kcat) of 2.0 s⁻¹, whereas the linear dimer (CAS 2014-58-6) displayed a Km of 5.9 mM and a kcat of 2.4 s⁻¹ under identical conditions (pH 8–9, 40 °C, 1-h reaction) [1]. The 5.1% higher Km and 16.7% lower kcat for the trimer relative to the dimer indicate that the enzyme's active site differentially accommodates the longer oligomer, consistent with the reported progressive decrease in hydrolytic activity as the polymerization number increases from dimer to hexamer and icosamer [1].
Dimer: Km 5.9 mM, kcat 2.4 s⁻¹
ΔKm +5.1%, Δkcat −16.7%
| Evidence Dimension | Enzyme kinetic parameters (Km and kcat) for 6-aminohexanoate-oligomer hydrolase |
|---|---|
| Target Compound Data | Km = 6.2 mM; kcat = 2.0 s⁻¹ |
| Comparator Or Baseline | Aminocaproic acid linear dimer (CAS 2014-58-6): Km = 5.9 mM; kcat = 2.4 s⁻¹ |
| Quantified Difference | ΔKm = +0.3 mM (+5.1%); Δkcat = −0.4 s⁻¹ (−16.7%) |
| Conditions | Purified enzyme from Flavobacterium sp. KI72; pH 8–9; 40 °C; 1-h reaction; substrate range tested: dimer through hexamer and icosamer |
Why This Matters
This direct kinetic discrimination demonstrates that the trimer is not functionally interchangeable with the dimer in enzymatic nylon-6 degradation studies or biocatalyst screening, where substrate identity directly determines measured activity.
- [1] Kinoshita, S., Terada, T., Taniguchi, T., Takene, Y., Masuda, S., Matsunaga, N., & Okada, H. (1981). Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. KI72. European Journal of Biochemistry, 116(3), 547–551. View Source
